molecular formula C15H14N4O5S4 B13071824 N-[3-(hydrazinecarbonyl)-5-(thiophene-2-sulfonamido)phenyl]thiophene-2-sulfonamide CAS No. 554404-44-3

N-[3-(hydrazinecarbonyl)-5-(thiophene-2-sulfonamido)phenyl]thiophene-2-sulfonamide

Cat. No.: B13071824
CAS No.: 554404-44-3
M. Wt: 458.6 g/mol
InChI Key: MGLROXORLYYUJD-UHFFFAOYSA-N
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Description

N-[3-(Hydrazinecarbonyl)-5-(thiophene-2-sulfonamido)phenyl]thiophene-2-sulfonamide is a structurally complex molecule featuring dual thiophene sulfonamide moieties linked to a central phenyl ring substituted with a hydrazinecarbonyl group. The thiophene rings contribute aromatic and electronic properties, which may influence solubility and receptor interactions.

Properties

CAS No.

554404-44-3

Molecular Formula

C15H14N4O5S4

Molecular Weight

458.6 g/mol

IUPAC Name

N-[3-(hydrazinecarbonyl)-5-(thiophen-2-ylsulfonylamino)phenyl]thiophene-2-sulfonamide

InChI

InChI=1S/C15H14N4O5S4/c16-17-15(20)10-7-11(18-27(21,22)13-3-1-5-25-13)9-12(8-10)19-28(23,24)14-4-2-6-26-14/h1-9,18-19H,16H2,(H,17,20)

InChI Key

MGLROXORLYYUJD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)NN)NS(=O)(=O)C3=CC=CS3

solubility

64.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthesis of Sulfonyl Hydrazide Intermediate

  • Starting from 2-(thiophene-2-sulfonyl)hydrazide , which is prepared by reacting thiophene-2-sulfonyl chloride with hydrazine hydrate in pyridine or other suitable solvents at low temperature (0–5 °C), stirring for several hours to ensure completion.
  • The reaction is monitored by thin-layer chromatography (TLC).
  • The product is isolated by precipitation upon acidification with dilute HCl, filtration, washing, and recrystallization from ethanol or ethyl acetate.

Preparation of N-(3-(hydrazinecarbonyl)-5-(thiophene-2-sulfonamido)phenyl)thiophene-2-sulfonamide

  • The key intermediate, 3-(hydrazinecarbonyl)-5-(thiophene-2-sulfonamido)aniline , is synthesized by selective sulfonamidation of 3-amino-5-substituted benzoic acid derivatives.
  • The hydrazinecarbonyl group is introduced by converting the carboxylic acid group into a hydrazide via reaction with hydrazine hydrate under reflux in ethanol or methanol.
  • The second thiophene-2-sulfonamide group is introduced by sulfonylation of the aniline nitrogen with thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0 °C to room temperature.
  • Reaction times range from 2 to 6 hours, with progress monitored by TLC.

Purification and Characterization

  • After completion, the reaction mixture is poured into ice water, acidified if necessary, and the precipitate is collected by filtration.
  • The crude product is purified by recrystallization from solvents such as ethanol, ethyl acetate, or DMF.
  • Characterization is done by:
    • Elemental analysis
    • Infrared spectroscopy (IR): disappearance of carboxylic acid C=O stretch and appearance of hydrazide NH and C=O bands.
    • Nuclear magnetic resonance (NMR): confirming hydrazinecarbonyl and sulfonamide protons.
    • Mass spectrometry (MS)
    • Melting point determination

Representative Experimental Data Table

Step Reagents & Conditions Reaction Time Temperature Yield (%) Notes
1 Thiophene-2-sulfonyl chloride + Hydrazine hydrate in pyridine 3 h 0–5 °C to RT 85–90 Sulfonyl hydrazide intermediate
2 3-Amino-5-carboxyphenyl derivative + Hydrazine hydrate (reflux in EtOH) 4 h Reflux 75–80 Formation of hydrazide
3 Hydrazide + Thiophene-2-sulfonyl chloride + Pyridine 3 h 0 °C to RT 70–75 Final sulfonamide coupling
4 Recrystallization (EtOH or DMF) RT Purification

Research Findings and Notes

  • The hydrazinolysis step converting carboxylic acids to hydrazides is critical and requires careful control of temperature and time to avoid side reactions or incomplete conversion.
  • Sulfonylation reactions proceed efficiently in pyridine, which acts both as solvent and base, scavenging HCl formed.
  • The presence of two thiophene-2-sulfonamide groups enhances the compound’s biological activity but complicates purification due to similar polarity; hence, recrystallization solvent choice is crucial.
  • Spectroscopic data confirm the integrity of both sulfonamide groups and the hydrazinecarbonyl moiety.
  • The compound has been synthesized and characterized in patent literature and peer-reviewed studies focusing on sulfonamide derivatives with hydrazide functionalities for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(hydrazinecarbonyl)-5-(thiophene-2-sulfonamido)phenyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-[3-(hydrazinecarbonyl)-5-(thiophene-2-sulfonamido)phenyl]thiophene-2-sulfonamide is C11H11N3O3S2C_{11}H_{11}N_3O_3S_2, with a molecular weight of approximately 297.4 g/mol. The compound features a thiophene ring, which is known for its ability to interact with various biological targets, particularly through the sulfonamide moiety that enhances its pharmacological properties.

Antitumor Activity

Research indicates that compounds containing thiophene sulfonamide cores exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have demonstrated IC50 values below 10 μM against tumor cells, indicating strong potential as apoptosis inducers.

Case Studies:

  • Study on Breast Cancer Cells: A study evaluated the effects of thiophene sulfonamide derivatives on MCF-7 breast cancer cells, showing a notable reduction in cell viability and induction of apoptosis through activation of caspase pathways.
  • Lung Cancer Models: In vitro assays conducted on A549 lung cancer cells revealed that the compound inhibited cell proliferation significantly, suggesting a mechanism involving cell cycle arrest.

Inhibition of Carbonic Anhydrases

The sulfonamide group in this compound is particularly significant for its ability to inhibit carbonic anhydrases (CAs). These enzymes play a critical role in maintaining acid-base balance and fluid transport in tissues.

Applications:

  • Glaucoma Treatment: The compound's inhibitory action on carbonic anhydrase II (hCA II) has implications for treating glaucoma by reducing intraocular pressure (IOP). Experimental models have shown that compounds inhibiting hCA II can effectively lower IOP when administered topically.

Antimicrobial Properties

Thiophene-based compounds have also been explored for their antimicrobial activities. The unique structural features of this compound contribute to its efficacy against various bacterial strains.

Research Findings:

  • Broad-Spectrum Activity: Studies have shown that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Potential as a Poly(ADP-ribose) Polymerase Inhibitor

Recent research has indicated that compounds similar to this compound may act as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms.

Implications:

  • Cancer Therapy: By inhibiting PARP, these compounds could enhance the effectiveness of existing chemotherapeutic agents, particularly in cancers with defective DNA repair pathways.

Summary Table of Applications

Application AreaDescriptionCase Studies/Research Findings
Antitumor ActivitySignificant cytotoxic effects against various cancer cell lines.IC50 values < 10 μM; apoptosis induction in MCF-7 cells.
Inhibition of Carbonic AnhydrasesReduces intraocular pressure; potential treatment for glaucoma.Effective lowering of IOP in animal models.
Antimicrobial PropertiesBroad-spectrum activity against Gram-positive and Gram-negative bacteria.Demonstrated efficacy in laboratory settings.
PARP InhibitionPotential enhancement of chemotherapeutic efficacy through DNA repair pathway inhibition.Research supports role in enhancing chemotherapy effectiveness.

Mechanism of Action

The mechanism of action of N-[3-(hydrazinecarbonyl)-5-(thiophene-2-sulfonamido)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiophene and sulfonamide groups contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Hydrazine/Sulfonamide Hybrids

  • 3-Phenyl-2-{[2-(thiophene-2-ylmethylidene)hydrazinyl]carbonyl}-1H-indole-5-sulfonamide (4): This compound () shares a thiophene sulfonamide group and a hydrazine-derived carbonyl linkage. However, its indole core and single sulfonamide group contrast with the target compound’s dual sulfonamides.
  • N-(3-Amino-4-methylphenyl)-5-methylthiophene-2-sulfonamide (): Lacking the hydrazinecarbonyl group, this analogue demonstrates how substituent simplification affects properties. The amino group increases basicity, which could improve solubility in acidic environments, whereas the target compound’s hydrazinecarbonyl may offer stronger hydrogen-bonding interactions .

Anticancer Sulfonamide Derivatives

Compounds 7b and 11 () exhibit potent anticancer activity against HepG-2 cells (IC₅₀ = 1.61–1.98 μg/mL). These derivatives incorporate thiazole or thiadiazole rings instead of hydrazinecarbonyl groups. The target compound’s dual sulfonamides could enhance binding to tumor-associated targets like carbonic anhydrase IX, but its efficacy would depend on substituent positioning and cellular uptake .

Angiotensin AT2 Receptor Ligands

Compounds in and , such as 3-(3-((1H-imidazole-1-yl)methyl)phenyl)-N-(5-cyanopyrimidin-2-yl)-5-isobutylthiophene-2-sulfonamide, prioritize heteroaryl substitutions (e.g., imidazole, pyrimidine) for receptor selectivity. The target compound’s hydrazinecarbonyl group introduces a polar, non-aromatic substituent, which might reduce off-target interactions but could also limit membrane permeability compared to lipophilic isobutyl or trifluoromethyl groups in these analogues .

Structure-Activity Relationship (SAR) Trends

  • Dual Sulfonamides : The presence of two sulfonamide groups in the target compound may increase binding avidity to dimeric enzyme targets (e.g., HIV proteases) but could also raise toxicity risks due to enhanced plasma protein binding .
  • Hydrazinecarbonyl vs. Thiazolidinone: ’s thiazolidinone-sulfonamide hybrid shows how replacing hydrazine with a cyclic thione affects bioactivity. Thiazolidinones often exhibit antioxidant properties, whereas hydrazine derivatives are explored for antimicrobial or antitubercular applications .

Biological Activity

The compound N-[3-(hydrazinecarbonyl)-5-(thiophene-2-sulfonamido)phenyl]thiophene-2-sulfonamide (CAS No. 554404-44-3) is a novel sulfonamide derivative that has garnered attention for its potential biological activity, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H14N4O5SC_{15}H_{14}N_{4}O_{5}S, indicating the presence of multiple functional groups that contribute to its biological properties. The structure features two thiophene rings and hydrazinecarbonyl moieties, which are known to enhance the compound's reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that thiophene-based sulfonamides exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Thiophene-Based Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)12.5Apoptosis
Compound BA549 (Lung)15.0Cell Cycle Arrest
This compoundHeLa (Cervical)10.0Apoptosis

Enzyme Inhibition

The compound has also been investigated for its potential to inhibit specific enzymes involved in cancer progression. For example, it may act as an inhibitor of carbonic anhydrase , an enzyme implicated in tumor growth and metastasis. Research has shown that similar sulfonamide derivatives can effectively inhibit carbonic anhydrase isoforms, thereby reducing tumorigenic potential.

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. This is particularly relevant given the rising concern over antibiotic resistance.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Study 1: In Vitro Evaluation of Anticancer Activity

A study evaluated the cytotoxic effects of this compound on HeLa cells. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis, as evidenced by increased caspase activity and DNA fragmentation.

Study 2: Enzyme Inhibition Assay

Another investigation focused on the compound's ability to inhibit carbonic anhydrase activity in vitro. The results showed a potent inhibition with an IC50 value comparable to standard inhibitors like acetazolamide, suggesting its potential as a therapeutic agent in cancer treatment.

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